molecular formula C12H18N4O3 B2990387 N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide CAS No. 477768-36-8

N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide

Cat. No. B2990387
CAS RN: 477768-36-8
M. Wt: 266.301
InChI Key: BFWXVCBTFKGWGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide” is a chemical compound with the molecular formula C12H18N4O3 . It has a molecular weight of 266.30 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 3-nitropyridine, a series of 2-substituted-5-nitro-pyridines has been synthesized .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring substituted with a nitro group and an amide group . The amide group is further substituted with a trimethylamine group .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .

Scientific Research Applications

Heterocyclic Compound Synthesis

N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide and its derivatives have been explored for their role in the synthesis of new heterocyclic compounds. One study highlights the preparation of new dihydropyridines, dihydropyridazines, and thiourea derivatives through reactions involving 3-aminopyridine and N-(pyridin-3-yl)-3-(pyridin-3-ylimino)butanamide with electrophilic reagents, aryl diazonium salts, and isothiocyanates. The products were characterized using elementary analysis, mass spectrometry (MS), infrared spectroscopy (IR), and proton nuclear magnetic resonance (1H NMR) spectra, confirming their identities (Hafiz, Ramiz, & Sarhan, 2011).

Electrocatalytic Synthesis of Hydrogen Peroxide

Another application involves the use of nitrogen-doped carbon derived from ionic liquids related to this compound as a catalyst in the electrocatalytic synthesis of hydrogen peroxide. This method presents a potential for safe, sustainable, and cost-effective production of hydrogen peroxide in a flow-reactor-based setup, leveraging the metal-free and selective catalytic properties of the synthesized nitrogen-doped carbon materials (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Synthetic Routes and Reactivity

The synthesis and reactivity of 3-oxo-N-(pyridin-2-yl)butanamide compounds, closely related to this compound, have been extensively reviewed. This includes discussions on the synthetic routes involving the reaction of diketene with aromatic primary amines and the use of 2-aminopyridine with β-keto-t-butylthioester or ethylacetoacetate. The review covers the synthesis and utility of these compounds as precursors for various heterocyclic compounds, underscoring their importance in synthetic chemistry (Fadda, Abdel‐Galil, & Elattar, 2015).

Peptide Synthesis

The utility of anhydrous hydrogen fluoride (HF) in peptide synthesis has been explored, particularly its efficiency in the acidolysis of various protective groups. While not directly involving this compound, the study provides insight into the broader context of amino acid and peptide synthesis, where related compounds could play a role. HF has been shown to be superior to other reagents for removing specific protective groups, which is critical for peptide synthesis applications (Sakakibara et al., 1967).

properties

IUPAC Name

N,3,3-trimethyl-2-[(3-nitropyridin-2-yl)amino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)9(11(17)13-4)15-10-8(16(18)19)6-5-7-14-10/h5-7,9H,1-4H3,(H,13,17)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWXVCBTFKGWGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC)NC1=C(C=CC=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.